Calcium 5'-guanylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.Ca/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);/q;+2/p-2/t3-,5-,6-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFMRSAFJZENBN-GWTDSMLYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12CaN5O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511549 | |
| Record name | Calcium 5'-O-phosphonatoguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, white or off-white crystals or powder | |
| Record name | CALCIUM GUANYLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Sparingly soluble in water | |
| Record name | CALCIUM GUANYLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
15816-68-9, 38966-30-2 | |
| Record name | Calcium 5'-guanylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015816689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium 5'-O-phosphonatoguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM 5'-GUANYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DB3O97A3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance Within Nucleotide Biochemistry and Cellular Processes
Calcium 5'-guanylate, by its very nature as a guanine (B1146940) nucleotide, is integral to the central dogma of molecular biology. ontosight.aiwikipedia.org Its primary role lies in being a monomeric unit of RNA, contributing to the genetic and catalytic functions of this vital macromolecule. atamanchemicals.comwikipedia.org Beyond this structural role, the guanylate moiety is a key player in various cellular signaling cascades, often involving the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgatamanchemicals.com
The synthesis of guanylate nucleotides begins with D-ribose 5'-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.org Through a series of enzymatic reactions, the purine (B94841) ring of guanine is gradually assembled. wikipedia.org Guanylic acid and its salts, including this compound, are naturally present in all living cells as components of RNA. wikipedia.orgatamanchemicals.com
The interplay between calcium ions and guanylate metabolism is a critical aspect of cellular regulation. Guanylate cyclases, the enzymes responsible for synthesizing cGMP from guanosine triphosphate (GTP), are often regulated by intracellular calcium levels. wikipedia.orgwikilectures.eu In many cellular systems, low intracellular calcium levels activate guanylate cyclase, while high levels are inhibitory. wikipedia.org This calcium-dependent regulation of cGMP production is a key mechanism in processes such as visual phototransduction and smooth muscle relaxation. wikipedia.orgwikilectures.eu For instance, in photoreceptor cells, a decrease in intracellular calcium stimulates guanylate cyclase-activating proteins (GCAPs), leading to increased cGMP synthesis. wikipedia.org
Furthermore, guanylin (B122020) peptides and their receptors, guanylate cyclase C (GC-C), are involved in signaling pathways that can be both dependent on and independent of cGMP. scientificarchives.com Some of these pathways involve the modulation of intracellular calcium concentrations, highlighting a complex and bidirectional relationship between calcium and guanylate signaling. scientificarchives.com
| Property | Value |
| Chemical Formula | C10H12CaN5O8P |
| Molecular Weight | ~401.28 g/mol |
| Synonyms | Calcium guanylate, 5'-Guanylic acid calcium salt |
| Primary Role | RNA monomer, Precursor for cGMP synthesis |
Historical Context of Discovery and Early Biological Characterization
Endogenous Biosynthetic Pathways
Within organisms, the synthesis of guanosine (B1672433) monophosphate (GMP), the precursor to this compound, is an integral part of nucleic acid metabolism. This process occurs through two primary routes: the de novo synthesis pathway and the salvage pathway.
Role in Purine (B94841) de novo Synthesis and Salvage
The de novo synthesis of purine nucleotides is a sophisticated process that builds the purine ring from simple precursor molecules. slideshare.net This energy-intensive pathway begins with ribose-5-phosphate (B1218738) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the first compound in the pathway to have a complete purine ring. microbenotes.comfrontiersin.orgpixorize.com This synthesis occurs in most tissues, with the liver being a major site. slideshare.net
Complementing the de novo pathway is the purine salvage pathway, an energy-conserving route that recycles purine bases and nucleosides from the degradation of RNA and DNA. slideshare.netmicrobenotes.comlecturio.com This pathway is particularly crucial in tissues that cannot perform de novo synthesis, such as the brain and red blood cells. medicoapps.org The salvage pathway directly converts free purine bases, like guanine, back into their corresponding nucleotides. pixorize.com Specifically, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyzes the reaction between guanine and phosphoribosyl pyrophosphate (PRPP) to form GMP. microbenotes.commedicoapps.org
Interconversion from Inosine Monophosphate (IMP) Precursors
The central precursor molecule, IMP, stands at a critical juncture, capable of being converted into either adenosine (B11128) monophosphate (AMP) or guanosine monophosphate (GMP). microbenotes.compixorize.com The conversion of IMP to GMP is a two-step process. reactome.org First, the enzyme IMP dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). ontosight.aiontosight.airesearchgate.net This is considered the rate-limiting step in GMP synthesis. researchgate.net Subsequently, the enzyme GMP synthase facilitates the amination of XMP, using glutamine as the amino group donor, to yield GMP. ontosight.airesearchgate.net This final step requires energy in the form of ATP. wikipedia.org
Commercial and Biotechnological Production Methodologies
The industrial-scale production of guanylate salts, including this compound, leverages biological systems and enzymatic processes to meet global demand.
Microbial Fermentation Processes
Microbial fermentation is a cornerstone of commercial guanylate production. wikipedia.org Specific strains of microorganisms, notably from the genera Corynebacterium and Escherichia coli, are widely employed for this purpose. nih.govfood.gov.ukresearchgate.net These bacteria are cultured in large-scale fermenters and are metabolically engineered to overproduce nucleotides. researchgate.net For instance, strains of Corynebacterium stationis and Escherichia coli have been used in fermentation processes to produce disodium 5'-guanylate. nih.govfood.gov.uk The process typically involves providing the microbes with a carbon source, such as sugars, which they convert into the desired nucleotide products. wikipedia.org
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a more controlled method for producing specific nucleotides. This can involve the use of isolated enzymes to carry out specific reaction steps. For example, RNA capping enzymes, which naturally transfer a GMP moiety, demonstrate the principle of enzymatic guanylate transfer. plos.org In an industrial context, enzymes like nucleases are used to break down RNA into a mixture of 5'-nucleotides. novocib.com Further enzymatic steps can then be used to enrich the desired guanylate.
Another approach involves the enzymatic conversion of other nucleotides. For example, microbial AMP-deaminase can be used to convert 5'AMP in a yeast extract to 5'IMP, which can subsequently be a precursor for guanylate. novocib.com
Extraction and Purification from Biological Sources
Historically and concurrently, guanylate is extracted from natural sources rich in RNA. Yeast, particularly Saccharomyces cerevisiae, is a significant raw material due to its high RNA content, which can range from 6-12% of its dry weight. novocib.com The process involves the hydrolysis of yeast RNA using enzymes to release a mixture of 5'-mononucleotides, including 5'-guanylate. novocib.comusda.gov
Fish is another traditional source for nucleotide extraction. veganeasy.orgatamanchemicals.com The breakdown of nucleic acids in fish tissue after death leads to the accumulation of nucleotides like inosinate and guanylate. knowde.com The extraction process from both yeast and fish involves the hydrolysis of RNA, followed by separation and purification steps, often using techniques like ion-exchange chromatography, to isolate the desired guanylate salts. usda.gov
Molecular and Structural Aspects of Calcium 5 Guanylate
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and dynamic behavior of guanosine (B1672433) 5'-monophosphate (GMP), the core component of calcium 5'-guanylate, are crucial to its function. Molecular dynamics (MD) simulations are a key tool for exploring the atomic interactions and conformational changes within these molecules. rpi.edu Such simulations, often performed with and without the presence of water, help to understand how the solvent environment affects the molecule's structure and interactions. nih.gov
Studies combining MD simulations with quantum chemical calculations have been used to investigate the conformations of guanosine monophosphate anions when hydrated by a few water molecules. pnnl.gov These analyses reveal that intermolecular interactions with water can significantly influence the molecule's physicochemical properties. pnnl.gov The conformation of the ribose sugar ring, a key flexible part of the nucleotide, is of particular interest. The ribose can adopt different puckered conformations, such as C2'-endo and C3'-endo, and the equilibrium between these forms can be influenced by interactions with other molecules, such as enzymes. ebi.ac.uk For instance, computer modeling studies of ribonuclease T1 complexed with GMP inhibitors have shown that the inhibitors can bind in either the C2'-endo or C3'-endo conformation. ebi.ac.uk
Ligand-Binding Implications and Intermolecular Interactions
The interactions between this compound and other molecules, particularly proteins and receptors, are fundamental to its biological roles. The guanine (B1146940) base, ribose sugar, and phosphate (B84403) group all provide sites for intermolecular interactions, including hydrogen bonding and electrostatic interactions. ontosight.ainih.gov
Molecular dynamics simulations of the 2'GMP-RNase T1 complex have shown that the presence of water is crucial for maintaining the hydrogen bonds involved in the enzyme-inhibitor recognition process. nih.gov The analysis of these interactions over time reveals equilibrium fluctuations that can influence the stability of the complex. nih.gov
The calcium ion itself plays a significant role in mediating interactions. In some biological systems, calcium acts as a molecular switch. For example, physiological increases in calcium levels can enhance the guanylate cyclase activity of certain receptors while inhibiting their kinase activity. adhl.africa This switch is often mediated by calcium-binding motifs like EF-hands within the protein structure. nih.gov The binding of calcium can induce conformational changes that alter the protein's affinity for its targets. nih.govplos.org
In the context of taste, guanylates are known to act as flavor enhancers, a function mediated by their interaction with specific taste receptors. foodtimes.eu The binding of guanylate to the T1R1/T1R3 umami receptor, for instance, is highly stereospecific. nih.gov This interaction is a key example of how the specific molecular structure of guanylate leads to a precise biological response. The src homology 3 (SH3) and guanylate kinase (GK) domains of certain proteins are known to participate in both intramolecular and intermolecular interactions, forming complex signaling modules. rupress.orgthebiogrid.orgnih.gov
Advanced Structural Characterization Techniques
A variety of sophisticated techniques are employed to determine the precise three-dimensional structure of guanylate and its complexes.
X-ray Crystallography: This is a powerful method for obtaining high-resolution structural data. It has been used to determine the crystal structures of enzymes like guanosine 5'-monophosphate synthetase and mRNA capping enzymes, often in complex with GMP or its precursors. iucr.orgnih.gov These studies can reveal detailed information about the binding sites, the conformation of the bound nucleotide, and any conformational changes the enzyme undergoes during catalysis. iucr.orgnih.gov For example, the crystal structure of an mRNA capping enzyme showed the protein in both "open" and "closed" conformations, providing direct evidence for a significant conformational change during its catalytic cycle. nih.gov Crystallography has also been used to study complexes with metal ions, revealing different coordination modes. rsc.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to study the structure and dynamics of molecules in solution, providing complementary information to solid-state crystal structures. It can be used to determine the puckered conformation of the ribose ring and to study the interactions between guanylate and its binding partners. ebi.ac.uk
Molecular Dynamics (MD) Simulations: As mentioned previously, MD simulations are a computational technique used to model the movement of atoms and molecules over time. rpi.eduiucr.org These simulations provide insights into the flexibility of guanylate and its complexes, helping to analyze structural fluctuations and the stability of intermolecular interactions. iucr.org
Other Techniques: Negative anion photoelectron spectroscopy (NIPES) has been used in combination with MD simulations and quantum chemical calculations to study hydrated guanosine monophosphate clusters. pnnl.gov Resonance Raman spectroscopy has been employed to probe the details of different ferrous nitrosyl conformations in soluble guanylate cyclase complexes. nih.gov
| Technique | Information Obtained | Example Application |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure, binding site details, conformational changes. | Determining the structure of mRNA capping enzyme with bound GTP, revealing open and closed conformations. nih.gov |
| NMR Spectroscopy | Structure and dynamics in solution, ribose pucker conformation. | Studying the conformation of GMP inhibitors bound to RNase T1. ebi.ac.uk |
| Molecular Dynamics (MD) Simulations | Atomic interactions, conformational flexibility, interaction stability. | Analyzing structural fluctuations in the guanosine 5'-monophosphate synthetase dimer. iucr.org |
| Resonance Raman Spectroscopy | Vibrational information about specific chemical bonds and conformations. | Characterizing different 5-coordinate ferrous nitrosyl complexes of soluble guanylate cyclase. nih.gov |
Investigational Guanylate Derivatives and Analogues
To explore and enhance the properties of guanylate, researchers have synthesized and studied a wide range of derivatives and analogues. These investigations are crucial for understanding structure-activity relationships, particularly for applications like flavor enhancement.
The synthesis of guanylate derivatives often involves modifying the guanosine nucleotide at specific positions. A common target for modification is the exocyclic amine (N²) on the guanine base.
N²-Modification: Efficient methods have been developed for creating N²-modified guanosine nucleotides. One strategy involves the condensation of the guanosine nucleotide's exocyclic amine with an aldehyde, followed by reduction, to yield the N²-modified product with high purity. nih.gov Another approach involves Maillard-type reactions between GMP, a sugar, an amino acid, and an aroma compound to generate N²-substituted derivatives. acs.org A versatile synthesis for (R)- and (S)-configured amides of N²-carboxyalkylated guanosine 5'-monophosphate has also been developed to overcome limitations of earlier methods. nih.gov
Other Modifications: Besides the N² position, other parts of the molecule can be altered. For example, 5'-deoxy-5'-iodoguanosine (B12504819) is synthesized by replacing the hydroxyl group at the 5' position with an iodine atom, typically through halogenation of guanosine. The synthesis of peptides like guanylin (B122020) and uroguanylin, which are endogenous ligands of guanylate cyclase C, has been achieved using solid-phase methodology. nih.gov Various pyrazole (B372694) and indazole derivatives have also been synthesized as activators of soluble guanylate cyclase. acs.org The synthesis of oligoribonucleotides containing guanosine requires protected derivatives, such as N²-benzoyl-2'-O-tetrahydropyranylguanosine, to be incorporated into the sequence. cdnsciencepub.com
Structure-activity relationship (SAR) studies aim to understand how chemical structure correlates with biological activity. For guanylate derivatives, a major focus has been on their umami taste-enhancing properties.
Research has shown that modifications at the N² position of the guanine ring significantly impact umami enhancement. Sensory evaluations of a series of N²-((1-alkylamino)carbonylalkyl)guanosine 5'-monophosphates revealed a strong influence of both the stereochemistry and the chain length of the N²-substituent on the activity. nih.gov The (S)-configured isomers consistently showed higher umami-enhancing effects, a finding confirmed by cell-based assays using the T1R1/T1R3 umami receptor. nih.gov This underscores the high stereospecificity of the receptor's binding site.
Similarly, studies on N²-alkylthiomethyl- and N²-arylthiomethyl-GMP derivatives have highlighted the potential of thio derivatives as taste modulators. acs.orgnih.gov The sensory activity of N²-alkyl and N²-acyl GMP derivatives is dependent on the substituent's chain length. acs.org
| Derivative Class | Key Structural Feature | Observed Activity/Finding | Reference |
|---|---|---|---|
| N²-((1-alkylamino)carbonylalkyl)guanosine 5'-monophosphates | Stereochemistry (R vs. S) and alkyl chain length at N² position. | (S)-isomers showed significantly higher umami enhancement. Activity is dependent on chain length. | nih.gov |
| N²-(alkylthiomethyl)- and N²-(arylthiomethyl)-GMP derivatives | Thio-ether linkage at the N² position. | Thio derivatives show high taste-modulating potential. | acs.orgnih.gov |
| N²-alkyl and N²-acyl GMP derivatives | Alkyl or acyl group at the N² position. | Sensory activity depends on the chain length and the specific substituent. | acs.org |
These studies demonstrate that targeted chemical modifications of the guanylate structure can lead to derivatives with significantly altered or enhanced biological functions, providing valuable insights into the molecular basis of their activity.
Biochemical Functions and Cellular Metabolism
Integration into Ribonucleic Acid (RNA) Metabolism
Role in RNA Synthesis and Turnover
As a ribonucleotide, GMP is one of the four essential monomers required for the synthesis of RNA. wikipedia.orgbiologyonline.com During transcription, RNA polymerases incorporate guanylate residues into the growing RNA chain, following the DNA template. mtoz-biolabs.comnih.gov The process of RNA synthesis, or transcription, is a vital step in gene expression, and the availability of GMP is crucial for its fidelity and efficiency. mtoz-biolabs.comneb.com
Conversely, RNA turnover, the degradation of RNA molecules, is a key regulatory mechanism in gene expression. researchgate.net This process breaks down RNA into its constituent ribonucleotides, including GMP. researchgate.net These resulting mononucleotides can then be recycled for subsequent rounds of RNA synthesis, ensuring an efficient use of cellular resources. researchgate.net
Participation in Cellular Nucleotide Pools
The cell maintains a carefully regulated balance of nucleotide pools, which are essential for various metabolic activities, including nucleic acid synthesis. ontosight.aiebi.ac.uk GMP is a key component of the guanine (B1146940) nucleotide pool. uniprot.org Through phosphorylation reactions, GMP is converted to guanosine (B1672433) diphosphate (B83284) (GDP) and subsequently to guanosine triphosphate (GTP). cymitquimica.comatamanchemicals.com GTP serves as a direct precursor for RNA synthesis and is also a vital energy source for processes like protein synthesis. mtoz-biolabs.comnih.gov
The concentration of GMP and its derivatives is tightly controlled through both de novo synthesis and salvage pathways. wikipedia.orgtaylorandfrancis.com This regulation ensures that the cellular nucleotide pools can meet the demands of cellular activities such as proliferation and signal transduction. mtoz-biolabs.comontosight.ai
Involvement in Purine (B94841) Catabolism and Recycling Pathways
Beyond its role in RNA metabolism, GMP is a central molecule in the pathways of purine degradation and salvage. These pathways are critical for maintaining nucleotide homeostasis and preventing the accumulation of potentially toxic metabolic byproducts. ontosight.ainih.gov
Enzymatic Transformations (e.g., Guanylate Kinase, GMP Reductase)
Several key enzymes mediate the metabolic fate of GMP. Guanylate kinase (GK) is a crucial enzyme that catalyzes the phosphorylation of GMP to GDP, using ATP as the phosphate (B84403) donor. wikipedia.orgproteopedia.orgprospecbio.com This reaction is essential for recycling GMP back into the guanine nucleotide pool for processes like RNA and DNA synthesis. nih.govwikipedia.orgabcam.com
GMP reductase (GMPR) plays a pivotal role in balancing the pools of adenine (B156593) and guanine nucleotides. uniprot.orgwikipedia.orgebi.ac.uk This enzyme catalyzes the irreversible, NADPH-dependent reductive deamination of GMP to inosine (B1671953) monophosphate (IMP). wikipedia.orgresearchgate.net IMP is a precursor for the synthesis of adenine nucleotides, thus GMPR provides a key link between the guanine and adenine nucleotide pools. wikipedia.orgresearchgate.net
Interactive Table: Key Enzymes in GMP Metabolism
| Enzyme | Function | Substrate(s) | Product(s) | Cellular Role |
| Guanylate Kinase (GK) | Phosphorylation | GMP, ATP | GDP, ADP | Recycling of GMP for GTP synthesis. wikipedia.orgproteopedia.org |
| GMP Reductase (GMPR) | Reductive Deamination | GMP, NADPH | IMP, NADP+, NH3 | Balances adenine and guanine nucleotide pools. wikipedia.orgresearchgate.net |
| 5'-Nucleotidase | Dephosphorylation | GMP | Guanosine, Pi | Initiates the catabolic pathway of GMP. ontosight.ai |
| Purine Nucleoside Phosphorylase (PNP) | Phosphorolysis | Guanosine, Pi | Guanine, Ribose-1-phosphate | Continues the degradation of guanosine. ontosight.ai |
| Guanine Deaminase | Deamination | Guanine | Xanthine (B1682287), NH3 | Converts guanine to xanthine for further catabolism. ontosight.ai |
Downstream Metabolic Fates (e.g., Guanosine, Guanine, Xanthine)
When not being recycled, GMP enters the purine catabolic pathway. The first step is typically the dephosphorylation of GMP to its corresponding nucleoside, guanosine , a reaction catalyzed by 5'-nucleotidases. ontosight.airesearchgate.net
Guanosine is then further metabolized by purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond to release the free purine base, guanine , and ribose-1-phosphate. ontosight.airesearchgate.netnih.gov
Guanine can then be deaminated by guanine deaminase to form xanthine . ontosight.airesearchgate.net Xanthine is a key intermediate in purine degradation and is subsequently oxidized by xanthine oxidase to uric acid, the final product of purine catabolism in humans. wikipedia.orgnih.govresearchgate.net
This catabolic cascade ensures the orderly breakdown of guanine nucleotides, allowing for the excretion of excess nitrogen in the form of uric acid and preventing the buildup of intermediate metabolites. ontosight.ainih.gov
Mechanisms of Biological Action and Signaling Pathways
Modulation of Gustatory Receptor Transduction Mechanisms
The primary mechanism by which Calcium 5'-guanylate exerts its sensory effect is through the modulation of taste receptor cells, specifically those responsible for the umami taste. This process involves a complex series of molecular events, from receptor binding to intracellular signaling, culminating in the perception of a savory flavor.
The umami taste is primarily mediated by a specific class of G-protein coupled receptors (GPCRs) known as the T1R family. jnmjournal.org Specifically, the heterodimer formed by the T1R1 and T1R3 subunits functions as the principal umami receptor. nih.govontosight.aisugimoto.coresearchgate.netnih.gov this compound, a 5'-ribonucleotide, does not elicit a strong umami taste on its own but plays a crucial role as an allosteric modulator of this receptor. wikipedia.orgatamanchemicals.com
The interaction occurs at the large, extracellular N-terminal region of the T1R1 protein, known as the Venus flytrap domain (VFTD). sugimoto.coresearchgate.net Research indicates that 5'-ribonucleotides like guanosine (B1672433) monophosphate (GMP) bind to a specific site on the VFTD. sugimoto.coresearchgate.net This binding event is distinct from the binding site for L-glutamate. The binding of the guanylate molecule induces and stabilizes a closed conformation of the VFTD, which significantly enhances the receptor's affinity for L-glutamate. sugimoto.coresearchgate.net This cooperative binding mechanism is fundamental to the synergistic taste enhancement observed between these compounds. sugimoto.co
Table 1: Key Receptors in Umami Taste Transduction
| Receptor/Component | Type | Function | Relevant Findings |
|---|---|---|---|
| T1R1/T1R3 | Heterodimeric G-Protein Coupled Receptor (GPCR) | Primary umami taste receptor. ontosight.aisugimoto.coresearchgate.netnih.gov | Binds L-glutamate and is allosterically modulated by 5'-ribonucleotides like this compound. sugimoto.coresearchgate.net |
| Venus Flytrap Domain (VFTD) | Extracellular domain of T1R1 | Contains distinct binding sites for L-glutamate and 5'-ribonucleotides. sugimoto.coresearchgate.net | Binding of guanylate stabilizes a closed conformation, enhancing glutamate (B1630785) binding. sugimoto.coresearchgate.net |
| mGluR1 / mGluR4 | Metabotropic Glutamate Receptors | Also identified as potential umami receptors. researchgate.netnih.gov | The T1R1/T1R3 receptor is the one that exhibits the pronounced synergistic effect with 5'-nucleotides. researchgate.net |
The activation of the T1R1/T1R3 receptor by umami stimuli initiates a well-defined intracellular signaling cascade common to sweet and bitter tastes. capes.gov.brscience.gov Upon agonist binding, the receptor undergoes a conformational change that activates an associated heterotrimeric G-protein. nih.gov While the Gα subunit, α-gustducin, is involved, the dominant pathway for umami transduction is mediated by the Gβγ dimer (specifically Gβ3γ13). nih.govmdpi.com
The released Gβγ complex directly activates the enzyme Phospholipase Cβ2 (PLCβ2). wikipedia.orgnih.govresearchgate.netmaxapress.comfrontiersin.org PLCβ2 is a crucial effector enzyme that catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two important second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). wikipedia.orgnih.govmaxapress.com The production of IP3 is a critical step that links receptor activation to the subsequent release of intracellular calcium. researchgate.netmdpi.com Studies using knockout mice have confirmed the essential role of PLCβ2 in umami taste perception; mice lacking this enzyme show a significantly diminished ability to detect umami compounds. researchgate.netfrontiersin.org
The generation of inositol 1,4,5-trisphosphate (IP3) directly impacts the concentration of intracellular calcium ions (Ca2+). nih.gov IP3 diffuses through the cytoplasm and binds to its specific receptor, the IP3 receptor type 3 (IP3R3), which is an ion channel located on the membrane of the endoplasmic reticulum (ER), the cell's primary calcium store. researchgate.netfrontiersin.orgmdpi.com
This binding event opens the IP3R3 channel, allowing for a rapid efflux of stored Ca2+ from the ER into the cytoplasm. wikipedia.orgresearchgate.netfrontiersin.org The resulting sharp increase in intracellular Ca2+ concentration is a pivotal signaling event in the taste cell. frontiersin.orgnih.gov This calcium signal, in turn, activates the transient receptor potential cation channel subfamily M member 5 (TRPM5). nih.govcapes.gov.brresearchgate.netmdpi.com TRPM5 is a monovalent-selective cation channel that, when opened by Ca2+, permits an influx of sodium ions (Na+) into the cell. frontiersin.org This influx leads to the depolarization of the taste cell membrane, generation of an action potential, and ultimately the release of ATP as a neurotransmitter, which signals to the afferent nerve fibers. wikipedia.orgmaxapress.comwikipedia.org
A hallmark of umami perception is the profound synergistic effect between L-glutamate and 5'-ribonucleotides, such as this compound. researchgate.netnih.gov While glutamate or guanylate alone provides a mild umami taste, their combination results in a flavor intensity that is significantly greater than the sum of the individual components. umamiinfo.comessfeed.comnih.gov This enhancement can be as much as eightfold. umamiinfo.com
The molecular mechanism for this synergy lies in the cooperative binding of both molecules to the T1R1/T1R3 receptor. sugimoto.co L-glutamate binds within the "hinge" region of the T1R1's Venus flytrap domain (VFTD). sugimoto.co Independently, this compound binds to a separate, nearby site on the surface of the VFTD. sugimoto.coresearchgate.net The binding of the guanylate molecule acts as an allosteric modulator, stabilizing the VFTD in a "closed" conformation. sugimoto.coresearchgate.net This closed state dramatically increases the affinity of the receptor for L-glutamate, effectively "locking" it onto the receptor for a longer duration. sugimoto.co This prolonged and stabilized activation of the T1R1/T1R3 receptor leads to a more robust and sustained downstream signaling cascade, resulting in the potent amplification of the umami taste signal sent to the brain. sugimoto.co
Table 2: Mechanism of Umami Synergy
| Component | Binding Site on T1R1/T1R3 | Role in Synergy | Outcome |
|---|---|---|---|
| L-Glutamate | "Hinge" of the Venus Flytrap Domain (VFTD) | Primary umami agonist. sugimoto.co | Activates the T1R1/T1R3 receptor, initiating the taste signal. sugimoto.co |
| This compound | Surface of the Venus Flytrap Domain (VFTD) | Allosteric modulator. sugimoto.coresearchgate.net | Stabilizes the closed conformation of the VFTD, increasing the receptor's affinity for glutamate. sugimoto.coresearchgate.net |
| Combined Effect | Cooperative binding to the receptor | Prolonged and enhanced receptor activation. sugimoto.co | Significant amplification of intracellular signaling and a greatly enhanced umami taste perception. umamiinfo.comnih.gov |
Intracellular Calcium Ion Dynamics and Channel Activation
Interplay with Cyclic Guanosine Monophosphate (cGMP) Signaling Pathways
Beyond its primary role in taste, the guanylate moiety is intrinsically linked to the cyclic guanosine monophosphate (cGMP) signaling pathway, a ubiquitous second messenger system involved in numerous physiological processes. nih.govwikipedia.org
Guanylate cyclase (GC) is the enzyme responsible for synthesizing cGMP. wikipedia.orgfrontiersin.org It catalyzes the conversion of guanosine triphosphate (GTP) into cGMP and pyrophosphate. wikipedia.org It is important to clarify that this compound, which is a salt of guanosine monophosphate (GMP), is not the substrate for the synthesis of cGMP by guanylate cyclase. atamanchemicals.comwikipedia.orgfrontiersin.org Rather, cGMP is degraded by enzymes called phosphodiesterases (PDEs) into 5'-GMP. wikipedia.org
However, the activity of guanylate cyclase itself can be modulated by intracellular calcium levels. wikipedia.org Generally, the G-protein signaling cascade that involves guanylate cyclase is activated by low intracellular calcium levels and inhibited by high levels. wikipedia.org Some studies on specific isoforms, such as in sea urchin sperm, have suggested that calcium ions might stimulate guanylate cyclase activity, possibly by forming a CaGTP complex that can act as a substrate or an allosteric effector. nih.gov Therefore, the "calcium" component of this compound could potentially influence the broader intracellular environment in which guanylate cyclase operates, although the guanylate (GMP) component itself serves as a product of cGMP breakdown, not a substrate for its synthesis.
Regulation of Guanylate Cyclase by Calcium Ions and Activating Proteins (e.g., GCAPs)
The synthesis of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP) is catalyzed by the enzyme guanylate cyclase (GC). wikipedia.org The activity of certain forms of this enzyme, particularly retinal guanylate cyclases (RetGCs), is exquisitely regulated by intracellular calcium ion (Ca2+) concentrations through a family of calcium-binding proteins known as guanylate cyclase-activating proteins (GCAPs). mdpi.comnumberanalytics.com This regulatory mechanism is a cornerstone of processes like visual phototransduction. mdpi.compdbj.org
In the dark-adapted state of photoreceptor cells, intracellular Ca2+ levels are relatively high (approximately 500 nM). pdbj.org Under these conditions, Ca2+-bound GCAPs bind to RetGCs and inhibit their enzymatic activity, thus suppressing cGMP synthesis. mdpi.compdbj.org Conversely, upon light activation, a significant drop in cytosolic Ca2+ concentration occurs (to approximately 50 nM) due to the closure of cGMP-gated cation channels. pdbj.orgnih.gov This decrease in Ca2+ allows for the dissociation of calcium from GCAPs. In their Ca2+-free state, but bound to magnesium ions (Mg2+), GCAPs adopt a conformation that actively stimulates RetGCs. mdpi.comnih.gov This activation leads to a rapid replenishment of the cGMP pool, which is crucial for the recovery phase of the visual cycle. mdpi.comnih.gov
GCAPs are members of the calmodulin superfamily and possess EF-hand motifs that are responsible for binding Ca2+. pdbj.orgnih.gov For instance, GCAP1 has three high-affinity EF-hand motifs for Ca2+ binding. pnas.org The binding of Mg2+ to GCAPs, particularly in EF-hands 2 and 3 of GCAP-1, is essential for stabilizing the protein structure in a conformation that can activate RetGC. mdpi.comnih.gov The transition between the Mg2+-bound (activator) and Ca2+-bound (inhibitor) forms of GCAP-1 dictates the activity of RetGC. nih.gov
Mutations in both RetGCs and GCAPs that disrupt this fine-tuned, Ca2+-dependent regulation of guanylate cyclase activity have been linked to various retinal degenerative diseases. mdpi.comfrontiersin.org
Table 1: Regulation of Retinal Guanylate Cyclase by GCAPs
| Condition | Intracellular Ca2+ Level | GCAP State | RetGC Activity | Physiological State |
|---|---|---|---|---|
| Dark | High (~500 nM) | Ca2+-bound | Inhibited | Dark-adapted photoreceptor |
| Light | Low (~50 nM) | Ca2+-free/Mg2+-bound | Activated | Light-activated photoreceptor recovery |
Role in Cellular Calcium Homeostasis and Ion Channel Modulation
This compound, through its product cGMP, plays a significant role in maintaining cellular calcium homeostasis. nih.govnih.gov cGMP is a key second messenger that can directly and indirectly influence the activity of various ion channels, thereby modulating Ca2+ influx and release from intracellular stores. nih.govnih.gov
One of the primary mechanisms by which cGMP exerts its effects is through the direct activation of cyclic nucleotide-gated (CNG) channels. nih.govum.es These non-selective cation channels, when opened by cGMP binding, allow the influx of cations, including Ca2+, into the cell. wikipedia.orgnih.gov This process is fundamental in retinal photoreceptors and olfactory sensory neurons. nih.gov In photoreceptors, the cGMP-gated channels are kept open in the dark by basal levels of cGMP, contributing to the relatively high intracellular Ca2+ concentration. wikipedia.orgnih.gov Light-induced hydrolysis of cGMP leads to channel closure and a decrease in Ca2+ influx. nih.gov
Furthermore, cGMP, via the activation of cGMP-dependent protein kinase (PKG), can modulate a variety of other ion channels and calcium transport systems. nih.gov For example, in smooth muscle cells, PKG activation leads to a decrease in intracellular Ca2+ concentration by promoting the opening of calcium-gated potassium channels, which causes hyperpolarization and relaxation. nih.gov PKG can also activate the sarcoplasmic and endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to the sequestration of Ca2+ into intracellular stores. nih.gov In some cardiac cells, cGMP has been shown to have both stimulatory and inhibitory effects on L-type calcium currents (ICa), depending on the specific cellular context and the involvement of different signaling pathways. oup.com
The modulation of ion channels by the cGMP signaling pathway is complex and can lead to diverse physiological outcomes depending on the cell type and the specific channels involved. researchgate.net For instance, in nociceptive neurons, activation of the cGMP-dependent pathway has been shown to reduce excitability in part by decreasing the activity of voltage-gated tetrodotoxin-resistant (TTX-R) sodium channels. physiology.org
Cross-talk with other Second Messenger Systems (e.g., Cyclic Adenosine (B11128) Monophosphate)
The signaling pathways of cGMP and another crucial second messenger, cyclic adenosine monophosphate (cAMP), are intricately linked through a phenomenon known as cross-talk. ahajournals.org This interaction is largely mediated by a class of enzymes called phosphodiesterases (PDEs), which are responsible for the degradation of cyclic nucleotides. ahajournals.orgmdpi.com Several PDE families can hydrolyze both cAMP and cGMP, and the activity of some of these PDEs is regulated by cGMP itself. mdpi.com
This cross-talk allows for a complex and nuanced regulation of cellular responses. The two main PDEs involved in this interaction are PDE2 and PDE3. ahajournals.orgnih.gov
PDE2 (cGMP-stimulated PDE): The hydrolytic activity of PDE2 towards cAMP is allosterically stimulated by cGMP. ahajournals.orgmdpi.com When intracellular cGMP levels rise, PDE2 becomes more active in breaking down cAMP. This represents a negative cross-talk mechanism, where an increase in cGMP leads to a decrease in cAMP signaling. mdpi.com This is physiologically important in various tissues, including the heart, where it can attenuate the effects of β-adrenergic stimulation. ahajournals.org
PDE3 (cGMP-inhibited PDE): In contrast to PDE2, the activity of PDE3 is competitively inhibited by cGMP. ahajournals.orgmdpi.com PDE3 has a higher affinity for cGMP than for cAMP, but hydrolyzes cGMP at a slower rate. mdpi.com Therefore, when cGMP levels increase, it binds to PDE3 and prevents the degradation of cAMP, leading to an elevation of intracellular cAMP levels. This is known as a positive cross-talk mechanism. mdpi.com This interaction is significant in human platelets, where cGMP-mediated inhibition of platelet aggregation is largely mediated by this positive cross-talk leading to PKA activation. ashpublications.org
The balance between these opposing effects depends on the specific PDE isoforms expressed in a given cell, their subcellular localization, and the relative concentrations of cGMP and cAMP. ahajournals.orgnih.gov This intricate regulatory network allows for fine-tuning of cellular responses to various stimuli.
Table 2: cGMP-cAMP Cross-talk via Phosphodiesterases
| Phosphodiesterase | Effect of cGMP on PDE Activity (towards cAMP) | Resulting cAMP Level | Type of Cross-talk |
|---|---|---|---|
| PDE2 | Stimulation | Decrease | Negative |
| PDE3 | Inhibition | Increase | Positive |
Interactions with Membrane-Associated Guanylate Kinases (MAGUKs)
Membrane-associated guanylate kinases (MAGUKs) are a family of scaffolding proteins that play critical roles in organizing signaling complexes at sites of cell-cell contact, such as synapses and tight junctions. nih.govebi.ac.uk These proteins are characterized by a modular structure that typically includes PDZ domains, an SH3 domain, and a domain homologous to guanylate kinase (GK). ebi.ac.ukembl.de
While the GK domain of MAGUKs shares high sequence and structural similarity with the enzyme guanylate kinase (which phosphorylates GMP to GDP), it is generally considered to be catalytically inactive. embl.denih.gov Instead of enzymatic function, the GK domain in MAGUKs has evolved to function as a protein-protein interaction module. nih.gov
Research has shown that the GK domain of MAGUKs like PSD-95 does not bind GMP, a key difference from its enzymatic counterpart. nih.gov This loss of affinity for GMP is attributed to specific amino acid changes within the GMP-binding pocket. nih.gov The GK domain of MAGUKs serves as a docking site for various signaling and cytoskeletal proteins. For example, the GK domain of PSD-95 interacts with proteins like guanylate kinase-associated protein (GKAP), which in turn links the MAGUK scaffold to other downstream effectors and the cytoskeleton. embl.de
Therefore, the interaction between cGMP signaling and MAGUKs is not a direct enzymatic one involving the GK domain. Rather, MAGUKs act as master organizers, assembling components of signaling pathways, which may include effectors of cGMP signaling, into functional complexes at specific subcellular locations. This scaffolding function is crucial for the efficiency and specificity of signal transduction. The evolution of the guanylate kinase enzyme into a non-enzymatic protein-binding domain within MAGUKs represents a fascinating example of neofunctionalization, where a protein acquires a new function through mutation and selection. nih.gov
Advanced Analytical Methodologies for Calcium 5 Guanylate
Spectroscopic Characterization and Detection Techniques (e.g., UV-Vis Spectroscopy)
Spectroscopic methods, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, are fundamental in the characterization and detection of guanylate compounds. Guanosine (B1672433) 5'-monophosphate (GMP), the core component of Calcium 5'-guanylate, possesses a characteristic UV absorbance profile due to its purine (B94841) ring structure.
UV-Vis spectroscopy is often employed to monitor processes involving GMP. For instance, in studies of drowning-out crystallization of GMP, UV/Vis spectrophotometry has been successfully used to monitor the supersaturation of GMP in solution. nih.gov The guanine (B1146940) ring in GMP exhibits a primary absorbance maximum around 250-260 nm. researchgate.netresearchgate.net Specifically, a 20 mg/l solution of Guanosine Monophosphate in 0.01N HCl shows a maximum absorption at 256 nm. nih.gov Another study reports an absorbance band at 249 nm with a shoulder at 275 nm for 5'-GMP at low concentrations, which shifts at higher concentrations. researchgate.net The exact wavelength of maximum absorbance can be influenced by factors such as pH and the presence of other substances. rsc.org
In the context of enzymatic assays, the change in absorbance at specific wavelengths is a common method for quantifying reaction products. For example, the activity of guanylate kinase, an enzyme that phosphorylates GMP, can be determined by coupling the reaction to the oxidation of NADH and monitoring the decrease in absorbance at 340 nm. creative-enzymes.compnas.org
Table 1: UV-Vis Spectroscopic Data for Guanosine Monophosphate (GMP)
| Parameter | Wavelength (nm) | Conditions | Source |
| Maximum Absorption | 256 | 20 mg/l in 0.01N HCl | nih.gov |
| Absorbance Band | 249 (shoulder at 275) | Low concentration of 5'-GMP | researchgate.net |
| Absorbance Maximum | ~254-260 | General range for guanosine phosphates | researchgate.net |
| Coupled Enzyme Assay | 340 | Monitoring NADH oxidation | creative-enzymes.compnas.org |
Chromatographic Separation and Quantitative Analysis (e.g., High-Performance Liquid Chromatography with UV Detection)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of this compound and related nucleotides in complex mixtures. When coupled with a UV detector, HPLC offers a robust method for routine analysis.
The principle behind HPLC-UV for guanylate analysis lies in the separation of the compounds on a chromatographic column followed by their detection based on their characteristic UV absorbance. nih.gov All substrates and products of guanylate kinase reactions, including GMP, are spectroscopically active and absorb UV light at approximately 260 nm, allowing for their direct detection and quantification after chromatographic separation. nih.gov
Various HPLC methods have been developed for this purpose. Reversed-phase (RP-HPLC) is a common mode of separation. For instance, an RP-HPLC method using a C18 column can separate GMP and its related compounds, which are then detected by UV absorption at 260 nm. tandfonline.comjsmcentral.org The mobile phase composition is critical for achieving good separation. One method utilizes a mobile phase of potassium phosphate (B84403) buffer and an ion-pair reagent to enhance the retention of the analytes. researchgate.net Another approach employs a mobile phase consisting of a phosphate buffer and methanol. nih.gov Isocratic elution, where the mobile phase composition remains constant, has been shown to effectively separate reaction components in under 12 minutes. nih.gov
The quantitative aspect of HPLC-UV analysis is highly reliable. By comparing the peak areas of the analytes to those of known standards, precise concentrations can be determined. nih.govtandfonline.com This technique has been successfully applied to measure the levels of guanylates in various samples, including food seasonings and biological extracts. researchgate.netinnovareacademics.in
Table 2: HPLC-UV Method Parameters for Guanylate Analysis
| Parameter | Details | Source |
| Column | C18 (e.g., SunFire® C18, Discovery C18) | nih.govresearchgate.net |
| Mobile Phase | Potassium phosphate buffer with an ion-pair reagent or methanol | researchgate.netnih.gov |
| Detection Wavelength | 255-260 nm | nih.govresearchgate.net |
| Elution Mode | Isocratic or Gradient | nih.govgoogle.com |
| Application | Quantification of GMP and related nucleotides in food and biological samples | researchgate.netinnovareacademics.in |
Enzymatic Assays for Related Metabolic Activities and Product Quantification
Enzymatic assays provide a highly specific and sensitive means of quantifying this compound and assessing the activity of enzymes involved in its metabolism. These assays leverage the catalytic power of enzymes to convert the target molecule into a readily detectable product.
A prominent example is the assay for guanylate kinase (GK), an enzyme that catalyzes the phosphorylation of GMP to guanosine diphosphate (B83284) (GDP). creative-enzymes.com The activity of GK can be measured using a coupled-enzyme assay. creative-enzymes.compnas.org In this system, the production of ADP from the GK reaction is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions, leading to the oxidation of NADH. The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm, which is directly proportional to the GK activity. creative-enzymes.compnas.org
Another approach involves the direct measurement of the products of enzymatic reactions using techniques like HPLC. For example, the activity of guanylate cyclase, which synthesizes cyclic GMP (cGMP) from GTP, can be determined by quantifying the amount of cGMP produced. tandfonline.comnih.gov This can be achieved by separating the reaction mixture using HPLC and detecting the cGMP peak. nih.gov
Enzymatic assays can also be designed for high-throughput screening of modulators of guanylate metabolism. For instance, an innovative cell-based assay was developed to screen for modulators of soluble guanylate cyclase (sGC). nih.gov This assay utilized a mutated form of sGC that synthesizes cyclic adenosine (B11128) monophosphate (cAMP) instead of cGMP, allowing for detection via a reporter gene system. nih.gov
Table 3: Examples of Enzymatic Assays for Guanylate Metabolism
| Enzyme | Assay Principle | Detection Method | Source |
| Guanylate Kinase | Coupled-enzyme assay with pyruvate kinase and lactate dehydrogenase | Spectrophotometry (decrease in absorbance at 340 nm) | creative-enzymes.compnas.org |
| Guanylate Cyclase | Quantification of cGMP product | HPLC with UV or fluorescence detection | tandfonline.comnih.gov |
| Soluble Guanylate Cyclase | Cell-based reporter gene assay using a mutated enzyme | Luminescence | nih.gov |
Isotopic Labeling and Tracing Techniques in Metabolic Studies
Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. By introducing molecules containing stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) into a biological system, researchers can trace the path of these atoms through various metabolic reactions. nih.gov
In the context of guanylate metabolism, stable isotope labeling can provide detailed insights into the synthesis, conversion, and degradation of guanine nucleotides. For example, ¹³C-labeled substrates can be used to trace the carbon backbone of metabolites and determine their turnover rates. physiology.org This information is crucial for understanding how metabolic networks are regulated under different physiological or pathological conditions. frontiersin.org
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools used to detect and quantify the incorporation of stable isotopes into metabolites. nih.gov For instance, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the isotopomer distribution of metabolites, providing a detailed picture of metabolic fluxes. researchgate.net Similarly, ¹⁸O-assisted ³¹P NMR and mass spectrometry can be used for dynamic phosphometabolomic profiling, allowing for the simultaneous measurement of metabolite levels and fluxes through phosphotransfer systems. physiology.org
Isotopic labeling has been instrumental in studying the dynamics of nucleotide metabolism. For example, GMP-induced chemical shift changes in ¹⁵N-¹H HSQC (Heteronuclear Single Quantum Coherence) spectra have been used to confirm substrate-induced conformational changes in human guanylate kinase. uni-goettingen.de These advanced techniques offer a dynamic view of metabolic processes that cannot be obtained from static concentration measurements alone. frontiersin.org
Table 4: Isotopic Labeling Techniques in Guanylate Metabolic Studies
| Isotope | Analytical Technique | Application | Source |
| ¹³C | Mass Spectrometry (e.g., GC-MS) | Tracing carbon backbone, metabolic flux analysis | physiology.orgresearchgate.net |
| ¹⁵N | Nuclear Magnetic Resonance (NMR) Spectroscopy | Studying protein-ligand interactions and conformational changes | uni-goettingen.de |
| ¹⁸O | ³¹P NMR and Mass Spectrometry | Dynamic phosphometabolomic profiling, measuring phosphotransfer fluxes | physiology.org |
Non Clinical and Research Applications of Calcium 5 Guanylate
Utilization in Food Science and Technology
In the realm of food science, Calcium 5'-guanylate is recognized as a key food additive, designated with the E number E629. atamanchemicals.comwikipedia.orgdermnetnz.org Its primary function is to modify and intensify the flavor profiles of processed foods.
This compound serves as a potent flavor enhancer, valued for its ability to impart a savory or umami taste. foodcom.plconsoinfo.orgontosight.ai While it does not possess a strong umami taste on its own, it works synergistically with other substances, most notably glutamates like monosodium glutamate (B1630785) (MSG) and other ribonucleotides such as disodium (B8443419) inosinate, to significantly amplify the perception of flavor. atamanchemicals.comwikipedia.orgwikipedia.org This synergistic effect creates a more intense and appealing taste experience for the consumer. foodcom.pl
Its application is widespread across the processed food industry. Common food categories where this compound is utilized include:
Soups and Broths: Enhancing the savory, meaty notes in instant soups, bouillons, and powdered sauces. foodcom.plfood-detektiv.de
Snacks: Added to potato chips, savory snacks, and salted rice to boost their flavor profile. atamanchemicals.comfoodcom.pl
Processed Meats and Fish: Used in cured meats and canned fish products to improve taste. atamanchemicals.comfoodcom.pl
Ready-to-eat Meals: Incorporated into instant noodles and other convenience foods to create a richer flavor. atamanchemicals.comwikipedia.orgfood-detektiv.de
Condiments and Seasonings: Used in various sauces and seasoning blends. foodcom.pl
The compound's good water solubility and thermal stability make it a versatile additive, as it can withstand the high temperatures involved in many food processing operations. foodcom.pl
Table 1: Examples of Processed Food Categories Utilizing this compound
| Food Category | Specific Examples | Primary Function |
| Soups and Sauces | Instant Soups, Bouillon Cubes, Gravy Granules, Powdered Sauces | To enhance savory and umami flavors. foodcom.plfood-detektiv.de |
| Snack Foods | Potato Chips, Savory Crackers, Pre-cooked Dried Rice | To intensify seasoning and overall taste. atamanchemicals.comfoodcom.plfood-detektiv.de |
| Convenience Meals | Instant Noodles, Packet Soups, Ready-made Meals | To create a richer, more satisfying flavor profile. atamanchemicals.comfoodcom.plwikipedia.org |
| Processed Meats | Cured Meats, Canned Meats | To improve the savory and meaty taste. atamanchemicals.comfoodcom.pl |
| Dairy Products | Flavored Milk Drinks, Processed Cheese, Dairy-based Desserts | Permitted for use under Good Manufacturing Practices (GMP). fao.org |
Role as a Flavor Enhancer in Processed Food Formulations
Application as a Feed Additive in Animal Nutrition
Table 2: Research Findings on Guanylates as Feed Additives
| Study/Regulation | Compound(s) | Animal Species | Finding |
| EFSA Scientific Opinion (2021) | Disodium 5'-guanylate | All animal species | The additive is considered safe and efficacious to contribute to the flavor of feed under the proposed conditions of use. europa.eunih.gov |
| Commission Implementing Regulation (EU) 2021/2093 | Disodium 5'-guanylate | All animal species | Authorizes the substance as a feed additive in the category 'sensory additives' and functional group 'flavouring compounds'. europa.eu |
Tool Compound in Biochemical and Cell Biology Research
This compound, as a stable form of guanosine (B1672433) monophosphate (GMP), is a valuable tool in biochemical and cell biology research. atamanchemicals.com Its fundamental nature as a nucleotide makes it central to studies involving cellular metabolism and signaling pathways. ontosight.ai
GMP is a key intermediate in the synthesis and breakdown of purines. wikipedia.orginchem.org Research in this area investigates the complex pathways of nucleotide metabolism. In mature erythrocytes, for instance, inosine (B1671953) monophosphate (IMP) serves as a direct precursor to GMP, which is then phosphorylated to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). tandfonline.com The balance of this guanine (B1146940) nucleotide pool is maintained by the activities of various kinases and catabolic enzymes. tandfonline.com Studies on the metabolism of guanylates show they are ultimately broken down in the body to uric acid, which is the final product of purine (B94841) metabolism in humans. food-detektiv.deinchem.org Understanding these pathways is crucial for research into metabolic disorders and the function of cells with high energy and nucleic acid turnover.
This compound and its derivatives are integral to research on G-protein coupled receptor (GPCR) signaling. The conversion of GTP to cyclic guanosine monophosphate (cGMP) by the enzyme guanylate cyclase is a critical step in many signaling cascades initiated by GPCRs. wikipedia.orgfrontiersin.org cGMP acts as an important second messenger, modulating a wide array of cellular responses, including vasodilation, neurotransmission, and calcium homeostasis. wikipedia.orgnih.gov
The umami taste perception, which this compound helps to enhance, is itself mediated by a GPCR, the T1R1/T1R3 taste receptor. wikipedia.org The synergistic effect between glutamate and 5'-ribonucleotides like GMP occurs when they bind to this receptor, initiating a signaling cascade that results in the perception of savory taste. wikipedia.org Furthermore, calcium ions play a direct role in regulating guanylate cyclase activity, which in turn influences cGMP levels and downstream signaling. wikipedia.orgarvojournals.orgresearchgate.net Therefore, this compound serves as a useful compound for investigating the intricate mechanisms of GPCR activation, signal transduction, and the physiological roles of the cGMP pathway. frontiersin.orgacs.org
Future Research Directions and Unexplored Avenues
Elucidation of Novel Signaling Pathways and Receptor Interactions
The primary known signaling pathway for 5'-guanylate involves its synergistic interaction with glutamate (B1630785) to activate the umami taste receptors, specifically the T1R1/T1R3 G-protein coupled receptor. wikipedia.org This binding initiates a signaling cascade, leading to the release of intracellular calcium ions and the perception of savory taste. wikipedia.org However, the full spectrum of its biological interactions remains an active area of investigation. Future research is expected to uncover additional, more subtle signaling roles for Calcium 5'-guanylate.
Emerging evidence from related fields suggests that guanylate cyclases, the enzymes responsible for producing the signaling molecule cyclic guanosine (B1672433) monophosphate (cGMP), are involved in a wide array of physiological processes beyond taste perception. mdpi.comwikipedia.org For instance, the nitric oxide-soluble guanylate cyclase-cGMP (NO-sGC-cGMP) axis is a key modulator of vascular health, influencing smooth muscle cell proliferation and platelet aggregation. mdpi.com Research into whether this compound can directly or indirectly modulate these sGC-dependent pathways could reveal novel therapeutic applications.
Furthermore, the regulation of guanylate cyclase activity by calcium is complex and tissue-specific. In some systems, calcium is proposed to regulate the transfer of information between hormone receptors and guanylate cyclase. nih.gov In photoreceptor cells, guanylate cyclase-activating proteins (GCAPs) modulate enzyme activity based on intracellular calcium concentrations, acting as a sophisticated feedback mechanism. wikipedia.orgfrontiersin.org Similarly, a novel calcium-dependent membrane guanylate cyclase transduction system has been identified in the olfactory neuroepithelium, which is functionally distinct from the well-studied phototransduction pathway. researchgate.net
Future research should focus on:
Investigating Non-Taste Receptors: Exploring whether this compound or its constituent parts can interact with other receptors, such as calcium-sensing receptors (CaSR) or other G-protein coupled receptors, in various tissues. wikipedia.orgfrontiersin.org
Mapping Crosstalk with Other Pathways: Determining if the signaling initiated by this compound intersects with other major signaling cascades, like those regulated by protein kinase C (PKC) or mitogen-activated protein kinases (MAPKs). frontiersin.orgcreative-diagnostics.com
Identifying Novel Regulatory Proteins: Searching for new proteins, analogous to GCAPs, that may bind to and modulate the activity of guanylate cyclase receptors in response to changes in local calcium and guanylate concentrations. frontiersin.org The discovery of such proteins would open up new paradigms for calcium-sensing mechanisms. frontiersin.org
Advanced Biotechnological Production Strategies and Strain Engineering
Currently, guanylic acid and its salts, including this compound, are often produced through microbial fermentation, sometimes using genetically modified bacteria. food-detektiv.de While effective, there is considerable scope for improvement through the application of modern synthetic biology and metabolic engineering techniques. The goal of future research in this area is to develop high-performing microbial strains that can produce guanylate with greater efficiency, yield, and purity from renewable feedstocks. sustainability-directory.comnih.gov
Advanced strain engineering strategies represent a directed and intelligent approach to optimizing the genetic makeup of microorganisms like Escherichia coli or Corynebacterium glutamicum. sustainability-directory.com This moves beyond random mutation to the precise tuning of metabolic pathways. sustainability-directory.com Key future research directions include:
Chromosome-Based Engineering: Altering gene expression profiles by integrating necessary genes directly into the microbial chromosome. graceng-ncku.com This approach avoids the metabolic burden associated with plasmids and leads to more stable production strains. graceng-ncku.com
Adaptive Laboratory Evolution (ALE): Subjecting production strains to long-term selective pressures to evolve populations with enhanced tolerance to industrial conditions and improved production capabilities. graceng-ncku.com This can be a powerful alternative to complex genomic engineering for improving strain performance. graceng-ncku.com
The Design-Build-Test-Learn (DBTL) Cycle: Employing an iterative engineering framework where computational design tools are used to propose genetic modifications. nih.gov These designs are then built using high-throughput genome engineering tools, tested for performance, and the resulting data is used to inform the next cycle of design, leading to rapid optimization. nih.govginkgo.bio
Biosensor Development: Creating novel biosensors that can detect intracellular concentrations of guanylate or its precursors. graceng-ncku.com These sensors can be used in high-throughput screening platforms to rapidly identify the most productive engineered strains from large libraries. sustainability-directory.com
| Strategy | Description | Potential Outcome | Key Research Focus |
|---|---|---|---|
| Metabolic Pathway Engineering | Overexpression of key enzymes in the purine (B94841) biosynthesis pathway and deletion of competing pathways to channel metabolic flux towards guanosine monophosphate (GMP). | Increased yield and productivity of guanylate. | Identifying and overcoming metabolic bottlenecks; balancing precursor supply. |
| Chromosome Engineering | Stable integration of expression cassettes into the host chromosome for key biosynthetic genes. graceng-ncku.com | Genetically stable strains with consistent high-level production, avoiding plasmid instability. graceng-ncku.com | Identifying optimal chromosomal integration sites; developing efficient integration tools. |
| Adaptive Laboratory Evolution (ALE) | Systematic cultivation of microbial strains under specific selective pressures to evolve desired traits. graceng-ncku.com | Strains with enhanced tolerance to substrate/product toxicity and improved growth/production kinetics. graceng-ncku.com | Designing effective evolution strategies; genomic analysis of evolved strains to identify beneficial mutations. |
| High-Throughput Screening | Using biosensors and automated platforms to rapidly screen vast libraries of engineered strains. sustainability-directory.com | Accelerated discovery of top-performing strains from a large pool of variants. sustainability-directory.com | Development of specific and sensitive biosensors for guanylate precursors. |
Development of Engineered Systems for Enhanced Functionality and Specificity
Beyond improving its production, future research will likely focus on creating engineered biological systems where the functionality of this compound can be precisely controlled and tailored for specific applications. This involves designing and building novel genetic circuits and artificial metabolic pathways in host organisms. sustainability-directory.com Such systems could be used in food technology, biotechnology, and potentially even as components in diagnostic or therapeutic platforms.
One promising avenue is the development of engineered biosensors that respond to guanylate. These could be whole-cell systems that produce a measurable output (e.g., fluorescence) in the presence of this compound, allowing for its quantification in complex mixtures.
Another area of research is the creation of systems with tunable responses. The activity of guanylate cyclases can be modulated by various calcium-binding proteins, such as GCAPs and S100B, which can turn the cyclase "on" or "off" depending on the calcium concentration. frontiersin.orgacs.org By co-expressing an engineered guanylate receptor with a suite of these modulatory proteins, it may be possible to create a cellular system where the response to this compound is highly specific and dependent on other environmental cues. For example, one could engineer a yeast strain used in food fermentation to produce a flavor profile that changes dynamically in response to the calcium and guanylate concentrations generated during the process.
Future research in this domain will explore:
Engineered Biosensors: Designing cells that can detect and report the concentration of this compound.
Tunable Response Systems: Creating cellular systems where the downstream effects of guanylate signaling can be finely controlled by incorporating engineered regulatory proteins like GCAPs. frontiersin.org
Smart Biomaterials: Developing materials that can release this compound in a controlled manner in response to specific physical or chemical triggers, potentially for applications in food science or targeted drug delivery.
Computational Modeling and in silico Analysis of Molecular Interactions
Computational methods are powerful tools for accelerating research and providing insights that are difficult to obtain through experimental means alone. In silico analysis, including molecular docking and molecular dynamics (MD) simulations, will be instrumental in mapping the molecular interactions of this compound. frontiersin.orgnih.govplos.org
Molecular docking can be used to predict how this compound binds to its known receptor, T1R1/T1R3, and to screen for potential off-target interactions with other proteins. frontiersin.orgnih.gov These studies can reveal the specific amino acid residues involved in binding and the importance of the calcium ion in forming a stable protein-ligand complex. frontiersin.org
Molecular dynamics (MD) simulations can then provide a dynamic view of this interaction over time. nih.gov MD simulations can elucidate the conformational changes that occur in the receptor upon binding, the stability of the interaction, and the precise role of the calcium ion in mediating the binding affinity and structural integrity of the complex. nih.gov For example, simulations can calculate the binding free energy, offering a quantitative measure of the interaction strength. plos.org A recent in silico study has already explored the predicted binding mode of this compound with the protein actin, suggesting that its interactions may extend beyond taste receptors. researchgate.net
| Technique | Application | Expected Insights |
|---|---|---|
| Molecular Docking | Predicting the binding pose of this compound within the active site of target proteins (e.g., T1R1/T1R3, other potential receptors). frontiersin.orgnih.gov | Identification of key interacting residues, binding affinity scores, and the role of the calcium ion in the interaction. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the receptor-ligand complex in a solvated environment over time. nih.gov | Understanding the stability of the binding, conformational changes in the protein, and the energetic contributions of different interactions. |
| Binding Free Energy Calculations (e.g., MM/PBSA) | Calculating the free energy change upon binding of this compound to its receptor. plos.org | A quantitative prediction of the binding affinity, which can be used to compare different ligands or receptor mutations. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the electronic details of the binding interaction or potential catalytic reactions with high accuracy. | Detailed understanding of charge distribution, bond formation/breaking, and the catalytic role of the calcium ion. nih.gov |
By integrating these computational approaches with experimental validation, researchers can build a comprehensive model of how this compound functions at the molecular level, paving the way for the rational design of new applications and engineered systems.
Q & A
Basic Research Questions
Q. How can Calcium 5'-guanylate be quantitatively analyzed in complex mixtures such as food matrices?
- Methodological Answer : Spectrophotometric methods, such as the Folin-Ciocalteu assay adapted for nucleotide quantification, can be employed. This involves acid hydrolysis to release the nucleotide, followed by reaction with the Folin phenol reagent to measure absorbance at 660 nm. Calibration curves using pure this compound standards are critical for accuracy . Chromatographic techniques like HPLC with UV detection (e.g., at 254 nm for nucleobase absorption) are also effective, particularly when paired with ion-pairing agents (e.g., tetrabutylammonium phosphate) to resolve nucleotides in complex matrices .
Q. What structural characterization techniques are essential for verifying the identity of synthesized this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P) is indispensable for confirming the phosphate group position (5' vs. 3') and calcium coordination. For purity assessment, elemental analysis (e.g., ICP-OES) validates calcium content, while mass spectrometry (ESI-MS) confirms molecular weight (C₁₀H₁₂N₅O₈PCa, MW 389.66 g/mol). X-ray diffraction can further elucidate crystalline structure .
Q. How does this compound interact with other umami-enhancing compounds like monosodium glutamate (MSG)?
- Methodological Answer : Synergistic effects can be studied via sensory panels or cell-based taste receptor assays (e.g., hT1R1/hT1R3 heterodimer activation). Dose-response curves should compare umami intensity (e.g., using a 9-point scale) of this compound alone and in combination with MSG. Statistical models (ANOVA with post-hoc tests) are necessary to confirm significance, ensuring a molar ratio of 1:50 (nucleotide:glutamate) for maximum synergy .
Advanced Research Questions
Q. What experimental design considerations are critical when studying this compound stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies should replicate food processing conditions (e.g., pH 2–8, 25–120°C). High-performance liquid chromatography (HPLC) quantifies degradation products (e.g., guanosine or phosphate). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life, while multivariate analysis identifies dominant degradation pathways. Include negative controls (e.g., buffered solutions without the compound) to isolate environmental effects .
Q. How can contradictory data on this compound’s bioavailability in mammalian systems be resolved?
- Methodological Answer : Discrepancies may arise from differences in in vitro vs. in vivo models. Use isotopic labeling (e.g., ¹⁵N-Ca 5'-guanylate) to track absorption in intestinal cell lines (Caco-2) and murine models. Compare hydrolysis rates via intestinal phosphatases and nucleotidases. Ensure consistency in buffer composition (e.g., divalent cation concentrations) and validate assays with positive controls (e.g., 5'-GMP sodium salt) .
Q. What strategies mitigate interference from co-occurring nucleotides in fluorescence-based assays for this compound?
- Methodological Answer : Pre-column derivatization with fluorescent tags (e.g., dansyl chloride) paired with HPLC separation minimizes cross-reactivity. Alternatively, enzymatic digestion (e.g., alkaline phosphatase) followed by ultrafiltration removes non-target nucleotides. Validate specificity using spiked recovery experiments (85–115% recovery acceptable) and blank matrices .
Data Analysis & Interpretation
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) principles, varying reaction parameters (e.g., calcium source, pH, temperature) systematically. Use Design of Experiments (DoE) to identify critical process parameters. Multivariate regression models correlate synthesis conditions with purity/yield, while principal component analysis (PCA) reduces dimensionality in spectral data (e.g., FTIR, NMR) .
Q. What statistical frameworks are optimal for analyzing synergistic umami effects in multi-compound systems?
- Methodological Answer : Isobole analysis or Chou-Talalay combination index (CI) quantifies synergy. For sensory data, mixed-effects models account for panelist variability. Machine learning (e.g., random forest) can predict umami intensity from nucleotide-glutamate ratios, validated via k-fold cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
